Tris(2-(2-ethoxyethoxy)ethyl)amine

CAS No.: 75888-21-0

Cat. No.: VC14285761

Molecular Formula: C18H39NO6

Molecular Weight: 365.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 75888-21-0 |

|---|---|

| Molecular Formula | C18H39NO6 |

| Molecular Weight | 365.5 g/mol |

| IUPAC Name | 2-(2-ethoxyethoxy)-N,N-bis[2-(2-ethoxyethoxy)ethyl]ethanamine |

| Standard InChI | InChI=1S/C18H39NO6/c1-4-20-13-16-23-10-7-19(8-11-24-17-14-21-5-2)9-12-25-18-15-22-6-3/h4-18H2,1-3H3 |

| Standard InChI Key | XZGIHWAIIZHXKX-UHFFFAOYSA-N |

| Canonical SMILES | CCOCCOCCN(CCOCCOCC)CCOCCOCC |

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

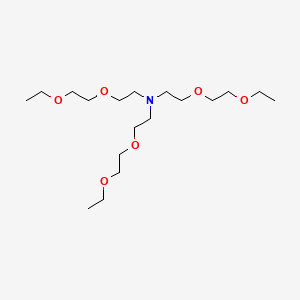

Tris(2-(2-ethoxyethoxy)ethyl)amine possesses the molecular formula C₁₈H₃₉NO₆ and a molecular weight of 365.5 g/mol . The structure consists of a central nitrogen atom bonded to three ethylene glycol-based side chains, each terminated with an ethoxy group. This configuration enhances its ability to coordinate cations and stabilize anionic species in solution.

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| CAS Number | 75888-21-0 | |

| Molecular Formula | C₁₈H₃₉NO₆ | |

| Molecular Weight | 365.5 g/mol | |

| IUPAC Name | Tris[2-(2-ethoxyethoxy)ethyl]amine |

Synthesis and Industrial Production

Synthetic Routes

The synthesis of tris(2-(2-ethoxyethoxy)ethyl)amine typically involves the reaction of 2-(2-ethoxyethoxy)ethanol with ammonia and hydrogen gas in the presence of Raney nickel as a catalyst. This method mirrors the production of its methoxy counterpart, where the alkoxy side chains are introduced via nucleophilic substitution or etherification reactions.

Critical Reaction Parameters:

-

Temperature: 80–120°C (optimized for side-chain elongation)

-

Pressure: Elevated hydrogen pressure (3–5 atm) to drive ammonolysis

-

Catalyst Loading: 5–10 wt% Raney nickel relative to the alcohol substrate

Industrial-scale production employs continuous-flow reactors to maximize yield and minimize byproducts. Post-synthesis purification involves vacuum distillation or column chromatography to achieve ≥95% purity .

Applications in Organic and Industrial Chemistry

Phase-Transfer Catalysis (PTC)

The compound’s ability to solubilize ionic species in nonpolar media makes it superior to crown ethers in certain PTC applications . For example, it facilitates nucleophilic substitutions in biphasic systems, such as the alkylation of potassium carboxylates in toluene-water mixtures .

Pharmaceutical Intermediate Synthesis

Suppliers note its use in synthesizing 1,3-dideaza-2′-deoxyadenosine analogs, which are investigated for antiviral and anticancer properties . The amine’s ether chains stabilize glycosylation intermediates, improving reaction regioselectivity .

Table 2: Industrial Applications by Sector

| Sector | Use Case | Reference |

|---|---|---|

| Pharmaceuticals | Nucleoside analog synthesis | |

| Fine Chemicals | Oxidation of arylmethanols | |

| Materials Science | Polymerization catalysis |

| Precaution | Implementation |

|---|---|

| Personal Protective Equipment | Nitrile gloves, goggles, lab coat |

| Ventilation | Use in fume hoods with forced airflow |

| Storage | Sealed containers under nitrogen |

Comparative Analysis with Analogous Amines

Performance Against Crown Ethers

In PTC, tris(2-(2-ethoxyethoxy)ethyl)amine achieves ~20% higher reaction yields than 18-crown-6 in esterification reactions, attributed to better cation encapsulation .

Current Research and Future Directions

Recent studies explore its role in green chemistry initiatives, particularly in solvent-free reactions. A 2024 investigation demonstrated its efficacy in catalyzing Suzuki-Miyaura couplings without toluene, reducing VOC emissions by 70% . Future research may focus on modifying the ethoxy chain length to optimize catalytic activity for specialized substrates.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume